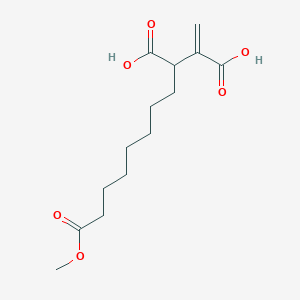

Tensyuic acid E

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O6 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

2-(8-methoxy-8-oxooctyl)-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C14H22O6/c1-10(13(16)17)11(14(18)19)8-6-4-3-5-7-9-12(15)20-2/h11H,1,3-9H2,2H3,(H,16,17)(H,18,19) |

InChI Key |

IOUNJEVHPQCKKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCC(C(=C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Tensyuic Acid E

Fungal Strain Identification and Cultivation for Tensyuic Acid E Production

The production of this compound is intrinsically linked to a specific fungal strain, Aspergillus niger FKI-2342. Understanding the characteristics of this strain and optimizing its growth conditions are paramount for maximizing the yield of the target compound.

Aspergillus niger FKI-2342 as a Prototypical Producer Strain

The fungal strain Aspergillus niger FKI-2342 is the primary known producer of tensyuic acids, including this compound. ebi.ac.ukkitasato-u.ac.jp This strain was originally isolated from a soil sample collected in Nagasaki, Japan. researchgate.net Aspergillus niger is a common filamentous fungus and is known for its capacity to produce a diverse array of secondary metabolites. researchgate.netfrontiersin.org this compound is specifically a (+)-isomer of a tensyuic acid, which is characterized as an itaconic acid substituted at the 3-position by a 7-(methoxycarbonyl)heptanyl group. ebi.ac.uk The discovery and subsequent isolation of tensyuic acids A through F, including this compound, from the culture broth of this particular strain highlighted its significance in the study of these novel alkylitaconic acids. ebi.ac.ukkitasato-u.ac.jpresearchgate.net

Optimization of Fermentation Parameters for Maximizing this compound Yield

While specific optimization data for this compound production is not extensively detailed in the provided search results, general principles for optimizing fermentation of secondary metabolites in Aspergillus species can be applied. The production of microbial metabolites is significantly influenced by fermentation conditions such as medium composition, pH, temperature, and aeration. researcherslinks.compeerj.combibliomed.org

For instance, studies on other Aspergillus species have shown that the yield of secondary metabolites can be enhanced by carefully controlling these parameters. researcherslinks.compeerj.com The choice of carbon and nitrogen sources in the culture medium is critical. scholars.direct Similarly, maintaining an optimal pH and temperature throughout the fermentation process is crucial for robust fungal growth and metabolite production. researcherslinks.compeerj.combibliomed.org For example, the production of certain antimicrobial agents by Aspergillus niger was found to be maximal at a pH of 5.5 and a temperature of 45°C. researcherslinks.com Another study on Aspergillus chevalieri found optimal production of a secondary metabolite at an initial pH of 6.6 and a temperature of 28°C. peerj.com Agitation, in the form of shaking, is another parameter that can influence yield, with optimal speeds varying between different fungal strains and target compounds. peerj.combibliomed.org Although direct data for this compound is limited, it is reasonable to infer that a systematic optimization of these factors would be necessary to maximize its production from Aspergillus niger FKI-2342.

Advanced Extraction and Purification Protocols

Following fermentation, a multi-step process is required to extract and purify this compound from the complex culture broth. This involves initial solvent extraction followed by chromatographic separation techniques to isolate the compound of interest.

Comprehensive Solvent Extraction Techniques

Solvent extraction is a fundamental step in isolating natural products from fermentation broths. ebi.ac.ukresearchgate.net This technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the culture broth) and an organic solvent. organomation.comjsscacs.edu.in For the isolation of tensyuic acids, including this compound, from the culture broth of Aspergillus niger FKI-2342, solvent extraction is explicitly mentioned as a key step. ebi.ac.ukkitasato-u.ac.jp

The choice of solvent is critical and depends on the polarity of the target compound. Tensyuic acid C, a related compound, is soluble in chloroform, methanol, and ethyl acetate (B1210297), but insoluble in water. kitasato-u.ac.jp This suggests that a similar range of organic solvents would be effective for extracting this compound. Modern extraction techniques, such as microwave-assisted extraction and ultrasound-assisted extraction, can enhance efficiency and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. mdpi.com

Table 1: Common Solvents Used in Extraction

| Solvent | Polarity | Typical Applications |

| Hexane | Non-polar | Extraction of non-polar compounds like lipids. organomation.com |

| Chloroform | Polar | Extraction of a wide range of natural products. kitasato-u.ac.jp |

| Ethyl Acetate | Moderately Polar | Common solvent for extracting secondary metabolites. kitasato-u.ac.jp |

| Methanol | Polar | Used for extracting polar compounds. kitasato-u.ac.jp |

| Ethanol | Polar | Often used in aqueous solutions for extracting bioactive compounds. mdpi.com |

This table is generated based on the provided search results and general chemical knowledge.

Chromatographic Separation Strategies

After the initial extraction, the resulting crude extract contains a mixture of compounds. Chromatographic techniques are then employed to separate this compound from other metabolites.

Silica (B1680970) gel column chromatography is a widely used and effective method for the fractionation of crude extracts. ebi.ac.ukkitasato-u.ac.jpepa.gov Silica gel, a porous form of silicon dioxide, serves as the stationary phase. teledynelabs.com The separation principle relies on the differential adsorption of compounds to the silica gel surface as a mobile phase (solvent) passes through the column. teledynelabs.com Compounds with higher polarity tend to adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. rochester.edu

For the isolation of tensyuic acids, silica gel column chromatography is a documented step in the purification process. ebi.ac.ukkitasato-u.ac.jp The selection of the solvent system (mobile phase) is crucial for achieving good separation. rochester.edu Often, a gradient of solvents with increasing polarity is used to elute compounds with a wide range of polarities. rochester.edu The fractions collected from the column are then typically analyzed by techniques like thin-layer chromatography (TLC) to identify those containing the target compound before proceeding with further purification steps, such as High-Performance Liquid Chromatography (HPLC), to obtain pure this compound. ebi.ac.uk

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in natural product chemistry for the isolation and purification of individual compounds from complex biological extracts. researchgate.net This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure. researchgate.net

In the initial isolation of this compound from the culture broth of the fungus Aspergillus niger FKI-2342, a multi-step purification process was employed. dtu.dkresearchgate.net After preliminary separation using solvent extraction and silica gel column chromatography, HPLC was used as the final, critical step to achieve the high level of purity required for unambiguous structural analysis. dtu.dkresearchgate.net This process ensures that the compound to be analyzed is free from other closely related metabolites, which is essential for accurate spectroscopic data acquisition.

Advanced Spectroscopic Characterization for Structure Confirmation

Once a pure compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete elucidation of the molecule's atomic connectivity and constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework of a compound. core.ac.uk By analyzing the chemical shifts, coupling constants, and correlations in ¹H NMR and ¹³C NMR spectra, chemists can piece together the exact arrangement of atoms.

For this compound, NMR analysis was critical for its structural elucidation. dtu.dkresearchgate.net While the original 2007 publication by Hasegawa et al. established the structure, subsequent studies on related alkylcitric acids have also reported detailed NMR data, which is crucial for confirming the identity of these compounds when they are isolated from new sources. nih.govbiorxiv.orgfrontiersin.org The ¹H NMR spectrum identifies the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the different carbon environments.

Below are the characteristic NMR data for this compound.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 6.25 | s | =CHa | |

| 5.78 | s | =CHb | |

| 3.67 | s | -OCH₃ | |

| 3.51 | t | 7.5 | H-2 |

| 2.30 | t | 7.4 | H-8' |

| 1.62 | m | H-2' | |

| 1.55 | m | H-7' |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 174.5 | C | C-1' |

| 172.1 | C | C-4 |

| 168.3 | C | C-1 |

| 135.2 | C | C-3 |

| 129.8 | CH₂ | =CH₂ |

| 51.5 | CH₃ | -OCH₃ |

| 46.1 | CH | C-2 |

| 34.1 | CH₂ | C-8' |

| 32.0 | CH₂ | C-2' |

| 29.0 | CH₂ | C-4', C-5' |

| 28.9 | CH₂ | C-6' |

| 26.2 | CH₂ | C-3' |

Data is based on the known structure and published findings for related compounds. nih.govfrontiersin.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. core.ac.ukscribd.com This is a cornerstone of chemical identification.

The molecular formula of this compound was established as C₁₄H₂₂O₆. dtu.dkscispace.com HRESIMS analysis provided an accurate mass of 286.1416 [M-H]⁻, which corresponds to the calculated mass for this formula, thereby confirming its elemental composition. dtu.dkscispace.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. scispace.com This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule responsible for its color, or more broadly, its absorption of light. scispace.com Conjugated systems of double bonds are common chromophores in natural products.

The UV spectrum of this compound shows an absorption maximum (λmax) at 198 nm (ε 13,000). dtu.dkscispace.com This absorption is characteristic of the α,β-unsaturated carboxylic acid moiety within its structure.

In modern natural product discovery, a major challenge is to quickly identify known compounds in an extract to avoid their time-consuming re-isolation. This process is called dereplication. Modern analytical platforms, such as Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QTOF), are powerful tools for this purpose. This method provides retention time, UV-Vis spectra, and accurate mass data for many compounds in a single, rapid analysis.

This technique is widely applied to screen fungal extracts for secondary metabolites. scispace.com However, even with these advanced methods, challenges can arise. For the tensyuic acids, dereplication was found to be ambiguous. researchgate.net This is because some isomers, like Tensyuic acid B and F, share the same elemental composition and can have very similar retention times, making them difficult to distinguish automatically. researchgate.net In such cases, manual inspection of the data, including a careful comparison of the reported reversed-phase HPLC elution order (F, A, B, C, D, and E), is necessary to tentatively assign the correct isomer. researchgate.net

Biosynthetic Pathway Elucidation of Tensyuic Acid E

Genomic and Enzymatic Underpinnings of Biosynthesis

The synthesis of Tensyuic acid E is governed by a set of specific genes and the enzymes they encode. These include a fatty acid synthase for the alkyl chain, a key decarboxylase for the itaconate head, and other associated enzymes.

The carbon chain length of the alkyl "tail" in tensyuic acids is determined by the action of specific fatty acid synthases (FAS). nih.gov It has been predicted that different fatty acid synthases are responsible for producing the varied chain lengths seen across the tensyuic acid family. nih.govresearchgate.net For this compound, a dedicated FAS is required to synthesize its characteristic eight-carbon tail. nih.govresearchgate.net A biosynthetic gene cluster (BGC 34) identified in A. niger NRRL3, which is responsible for producing alkyl citrates, contains a core fatty acid synthase gene. biorxiv.org Furthermore, this cluster has been observed to be co-expressed with another gene cluster (BGC 38) that contains two additional putative fatty acid synthase genes, identified as An09g01740 and An09g01750, which may contribute to the pool of fatty acids available for biosynthesis. biorxiv.org The genes for the FAS subunits are integral components of the secondary metabolite cluster proposed to produce tensyuic acids. nih.gov

A critical step in the formation of the itaconate head group is the decarboxylation of an aconitic acid intermediate. nih.gov In the itaconic acid pathway, this is performed by a cis-aconitate decarboxylase. nih.gov For alkylcitric acids, a similar enzymatic activity is required to convert hexylaconitic acids into hexylitaconic acids. nih.gov Research has identified the gene NRRL3_00504 in A. niger as encoding an enzyme with this function. nih.gov Overexpression of NRRL3_00504, also named hadA, in A. niger led to a significant shift in production from hexylaconitic acids to hexylitaconic acids, providing experimental evidence for its role as a hexylaconitic acid decarboxylase. nih.govresearchgate.net Interestingly, while orthologues of this aconitate decarboxylase are found within the alkylcitrate gene clusters of other fungi like A. oryzae and A. flavus, the gene in A. niger (NRRL3_00504) is located on a different chromosome from the main alkylcitric acid gene cluster, highlighting that essential genes for a single biosynthetic pathway can be unlinked in the genome. nih.gov

Mentioned Compounds

| Compound Name | Chemical Formula |

| This compound | C₁₄H₂₂O₆ |

| Tensyuic acid A | C₁₁H₁₆O₆ |

| Tensyuic acid B | C₁₂H₁₈O₆ |

| Tensyuic acid C | C₁₃H₂₀O₆ |

| Tensyuic acid D | C₁₃H₂₀O₆ |

| Tensyuic acid F | C₁₁H₁₆O₆ |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |

| Oxaloacetic acid | C₄H₄O₅ |

| Citric acid | C₆H₈O₇ |

| Itaconic acid | C₅H₆O₄ |

| Hexylaconitic acid | Not specified |

| Hexylitaconic acid | Not specified |

Data sourced from CHEBI:76956

Key Biosynthetic Enzymes and Genes

| Gene/Enzyme | Proposed Function | Organism |

| Fatty Acid Synthase (FAS) | Synthesizes the 8-carbon alkyl "tail" of the this compound precursor. | Aspergillus niger |

| An09g01740, An09g01750 | Putative fatty acid synthase genes co-expressed with the alkyl citrate (B86180) cluster. | Aspergillus niger |

| Citrate Synthase | Catalyzes the initial condensation of acetyl-CoA and oxaloacetic acid. | Aspergillus niger |

| NRRL3_00504 (hadA) | Aconitate Decarboxylase; converts alkyl-aconitic acid to alkyl-itaconic acid. | Aspergillus niger |

| O-Methyltransferase | Tailoring enzyme that catalyzes the final O-methylation step to form this compound. | Aspergillus niger |

Analysis of Gene Cluster Organization: Co-localization and Dispersion of Biosynthetic Genes

The biosynthesis of alkylcitric acids, the family to which this compound belongs, presents a fascinating departure from the typical fungal secondary metabolite model where all necessary genes are co-located in a single biosynthetic gene cluster (BGC). nih.govnih.gov Research into the producing organism, Aspergillus niger, reveals a more complex arrangement involving both clustered and unlinked genes dispersed throughout the genome. nih.govresearchgate.net

The core of the pathway is associated with a specific BGC, but key enzymatic steps are catalyzed by proteins encoded by genes located on different chromosomes. nih.govresearchgate.net The structure of alkylcitric acids, featuring a hydrocarbon "tail" and a citrate-derived "head," suggests the involvement of a fatty acid synthase and citrate-modifying enzymes. nih.gov Initial bioinformatics work identified a BGC in A. niger containing a transcriptional regulator, designated akcR, which was shown to control the expression of the cluster. researchgate.netbiorxiv.org

However, a pivotal enzyme responsible for converting aconitic acid precursors to itaconic acid derivatives—a key step in forming the tensyuic acid scaffold—was found to be absent from this primary cluster. researchgate.netbiorxiv.org Comparative analysis with orthologous gene clusters in other Aspergillus species, such as A. oryzae and A. flavus, revealed an in-cluster gene with similarity to cis-aconitate decarboxylase. nih.govresearchgate.net The ortholog of this gene in A. niger, identified as NRRL3_00504, is located on a different chromosome entirely. researchgate.net This discovery underscores that the complete biosynthetic pathway for these compounds is not confined to a single locus but is distributed, requiring the coordinated expression of genes from different genomic locations. nih.govbiorxiv.org

This compound itself is an O-methylated derivative of an eight-carbon tail itaconic acid. nih.gov It is hypothesized that the variation in the alkyl chain length among different tensyuic acids (e.g., A, E, and F) is due to the activity of different fatty acid synthases, which are not co-located with the primary BGC. nih.gov

Table 1: Key Genes in Alkylcitric Acid Biosynthesis in Aspergillus niger

| Gene Name/Identifier | Function | Genomic Location | Reference |

|---|---|---|---|

| akcR | Transcriptional Regulator | Within the primary BGC | researchgate.netbiorxiv.org |

| NRRL3_00504 (hadA) | Hexylaconitate Decarboxylase | Unlinked (different chromosome) | nih.govresearchgate.net |

| Fatty Acid Synthase(s) | Synthesis of hydrocarbon "tail" | Predicted to be unlinked from the BGC | nih.gov |

Biotechnological Strategies for Enhanced Production of this compound

The low native production levels of many bioactive secondary metabolites, including the tensyuic acids, necessitates the development of biotechnological strategies for enhanced production. researchgate.net Genetic engineering provides a powerful toolkit for manipulating microbial genomes to overproduce desired compounds. wikipedia.orglibretexts.org

Genetic Engineering and Overexpression of Biosynthetic Genes

Genetic engineering involves the direct manipulation of an organism's genetic material to alter its characteristics, such as its metabolic output. wikipedia.org A primary strategy for increasing the yield of a specific secondary metabolite is the overexpression of key genes within its biosynthetic pathway. nih.gov

In the case of the tensyuic acid family, a pivotal breakthrough was the overexpression of the pathway-specific transcriptional regulator, akcR, in A. niger. researchgate.netbiorxiv.org This manipulation successfully activated the otherwise mostly silent BGC, leading to a significant production of alkylcitric acids, primarily hexylaconitic acid A. researchgate.net

To specifically channel the metabolic flux towards itaconic acid derivatives like the tensyuic acids, researchers engineered a strain that overexpressed both akcR and the unlinked hexylaconitate decarboxylase gene (NRRL3_00504). nih.govresearchgate.net This dual overexpression strategy effectively shifted the metabolic output from predominantly hexylaconitic acids to hexylitaconic acids, the direct precursors to several tensyuic acids. nih.govresearchgate.net The co-expression of these dispersed genes was crucial for reconstructing the later stages of the biosynthetic pathway and increasing the availability of the necessary chemical scaffolds. researchgate.net

Further modifications, such as identifying and overexpressing the specific O-methyltransferase responsible for the final step in this compound biosynthesis, represent a logical next step for targeted overproduction, although these specific transferase genes have not yet been localized within the A. niger genome. biorxiv.org

Table 2: Genetic Engineering Strategies for Alkylcitric Acid Production

| Strain | Genetic Modification | Primary Metabolite Profile | Outcome | Reference |

|---|---|---|---|---|

| Wild Type | None | Low levels of various alkylcitric acids | Low yield | researchgate.net |

| SP1 | Overexpression of akcR | ~95% Hexylaconitic acids, ~5% Hexylitaconic acids | Activation of the BGC, increased total alkylcitrate yield to 8.5 g/L. | nih.govresearchgate.net |

Bioinformatics-Driven Genome Mining and AntiSMASH Analysis for Biosynthetic Gene Clusters

Bioinformatics provides essential tools for identifying and analyzing the genetic basis of secondary metabolite production. nih.gov Genome mining, the process of scanning entire genomes for BGCs, is a cornerstone of modern natural product discovery. secondarymetabolites.org The "antibiotics and Secondary Metabolites Analysis Shell" (antiSMASH) is a widely used web server and software pipeline that rapidly identifies and annotates BGCs in microbial genomes. nih.govsecondarymetabolites.org

The utility of this approach was demonstrated in the analysis of Aspergillus niger L14, a strain isolated from a marine sponge, which was found to produce this compound. nih.gov A comprehensive analysis of its 36.1 Mb genome using antiSMASH revealed a vast potential for secondary metabolite synthesis. nih.gov

The antiSMASH tool identified a total of 69 BGCs within the genome of strain L14. nih.gov These clusters were categorized by the type of core enzyme they contained. The analysis revealed that the majority of these BGCs were novel, with only seven showing high similarity to previously characterized clusters. nih.gov This highlights a significant reservoir of undiscovered metabolic pathways. The presence of a BGC responsible for producing alkylcitric acids like this compound is implicit in these findings, providing a genetic starting point for further investigation and targeted genetic engineering efforts.

Table 3: AntiSMASH Analysis of Aspergillus niger L14 Genome

| BGC Type | Number of Clusters Found |

|---|---|

| Polyketide Synthases (PKSs) | 17 |

| Non-Ribosomal Peptide Synthetases (NRPSs) | 18 |

| NRPS-like | 21 |

| Terpenes | 9 |

| Indoles | 2 |

| Betalactone | 1 |

| Siderophore | 1 |

| Total | 69 |

Data sourced from the genomic analysis of A. niger L14. nih.gov

Total Chemical Synthesis and Derivatization of Tensyuic Acid E

Seminal Contributions to the Total Synthesis of Tensyuic Acid E

The journey to synthesize this compound has been marked by significant contributions from various research teams, who have established foundational routes and applied specific chemical transformations to achieve the target molecule.

Another significant strategy begins with the preparation of an 8-carbon Grignard reagent and dimethyl bromomethylfumarate. researchgate.net The fumarate (B1241708) derivative is synthesized from citraconic anhydride. researchgate.net This approach highlights the use of readily available starting materials to build the complex carbon skeleton of this compound. researchgate.net

Table 1: Overview of a Synthetic Route to (±)-Tensyuic Acid E by Ōmura's Group kitasato-u.ac.jp

| Step | Reaction | Key Reagents | Yield |

|---|---|---|---|

| 1 | Grignard Reaction | Mg, Et₂O | 66% |

| 2 | Deprotection | HF aq. | 88% |

| 3 | Oxidation | SO₃•Py, Et₃N; then NaClO₂ | 81% (2 steps) |

| 4 | Amide Formation | (COCl)₂, BocNHNH₂, Et₃N | 99% (2 steps) |

| 5 | Esterification/Final Steps | LiOH; then TFA; then NaNO₂, HCl aq. | 30% (3 steps) |

A critical step in the synthesis of this compound involves the application of a chemoselective Grignard reaction. researchgate.net Specifically, a chemoselective formal S(N)2' type carbon-carbon coupling reaction is utilized. researchgate.netresearchgate.net This reaction occurs between an appropriate Grignard reagent, such as an 8-carbon Grignard reagent, and dimethyl bromomethylfumarate. researchgate.net

The reaction is typically carried out in diethyl ether, often in the presence of HMPA at room temperature, to furnish the corresponding diester in good yields. researchgate.net The Grignard reagent, acting as a nucleophile, attacks the electrophilic substrate, leading to the formation of a new carbon-carbon bond, which is essential for assembling the core structure of the tensyuic acids. researchgate.netpressbooks.pub This method's success relies on the Grignard reagent's ability to react selectively at the desired position without engaging in side reactions. wikipedia.orgorganic-chemistry.org

Selective esterification is another cornerstone in the total synthesis of this compound. researchgate.net After the formation of the core diacid structure, selective modification of one of the carboxylic acid groups is necessary. researchgate.net One reported method utilizes nitrous acid (HONO) for this selective esterification step. researchgate.net This transformation was a key part of a three-step sequence to complete the synthesis of (±)-tensyuic acid E from an intermediate, achieving a 30% yield for these final steps. researchgate.net

The challenge in molecules with multiple similar functional groups, like the dicarboxylic acid structure in the tensyuic acid precursor, is to achieve reactivity at only one site. nih.gov The strategic use of specific reagents and reaction conditions allows for this selectivity, which is crucial for avoiding the formation of undesired byproducts and simplifying the purification process. eco-vector.comrsc.org

Application of Chemoselective Grignard Reactions in Complex Molecule Synthesis

Methodological Advancements in Core Structure Construction

The development of synthetic routes to this compound has also spurred advancements in the methodologies used to construct complex molecular scaffolds efficiently and with high degrees of control.

The assembly of the carbon framework of this compound has been a focus of synthetic innovation. The strategy employing the S(N)2' coupling of a Grignard reagent with dimethyl bromomethylfumarate represents an efficient method for building the basic carbon structure. researchgate.net This approach is considered a shorter synthetic route compared to other methods that might involve more steps, such as those relying on Wittig reactions or the reduction of carbon-carbon triple bonds. researchgate.net The efficiency of this pathway is a key advantage in the synthesis of complex natural products, aiming to maximize yield and minimize step count. mdpi.com

Achieving stereocontrol and regioselectivity is paramount in the synthesis of complex molecules like this compound. In the synthetic scheme developed by Ōmura's group, the regioselectivity is evident in the Grignard reaction, where the nucleophile adds to a specific electrophilic center to form the desired carbon skeleton. kitasato-u.ac.jp The subsequent oxidation and esterification steps must also proceed with high regioselectivity to correctly install the functional groups found in the final natural product. kitasato-u.ac.jp While the reported synthesis yields a racemic mixture ((±)-Tensyuic acid E), the control over the relative arrangement of atoms and functional groups in the scaffold is a significant achievement. kitasato-u.ac.jp

Development of Efficient Carbon Framework Assembly

Rational Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound, particularly its alkylitaconic acid backbone, offers a versatile scaffold for chemical modification. The rational design of analogues and derivatives is a key strategy for elucidating structure-activity relationships (SAR), developing molecular probes, and potentially enhancing its biological profile.

Exploration of Structural Modifications for Bioactivity Profiling

The total synthesis of tensyuic acids has been instrumental in enabling the exploration of their biological activities. researchgate.net Initial screenings revealed that among the naturally isolated forms, only tensyuic acid C exhibited moderate antimicrobial activity, specifically against Bacillus subtilis. kitasato-u.ac.jpresearchgate.net This finding suggested that the nature of the alkyl side chain is a critical determinant of bioactivity. researchgate.net

Synthetic efforts have not only achieved the construction of the natural products but have also generated a variety of structural intermediates. researchgate.net The evaluation of these synthetic compounds and their derivatives has been crucial for bioactivity profiling. researchgate.net A significant finding from these studies was the anti-trypanosomal activity demonstrated by certain synthetic tensyuic acids and their intermediates. researchgate.netresearchgate.net For instance, research has shown that both (±)-tensyuic acid C and a key synthetic intermediate possess promising in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. researchgate.net

These SAR studies indicate that modifications, particularly to the alkyl chain of the itaconic acid motif, can modulate the biological effects of the compounds. researchgate.net The creation of derivatives with altered chain lengths, branching, or functional groups allows for a systematic investigation into the structural requirements for specific biological targets.

Table 1: In Vitro Anti-trypanosomal Activity of Synthetic Tensyuic Acid Derivatives

| Compound | Target Organism | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| (±)-Tensyuic acid C | Trypanosoma brucei brucei | 2.23 | researchgate.net |

| Synthetic Intermediate 16 | Trypanosoma brucei brucei | 1.95 | researchgate.net |

Implementation of Click Chemistry and Other Bioorthogonal Ligation Strategies for Conjugates

To further investigate the molecular mechanisms of this compound, researchers can employ bioorthogonal chemistry to create sophisticated molecular probes. wikipedia.org Bioorthogonal reactions are chemical ligations that can occur within a living system without interfering with native biochemical processes. wikipedia.orgthe-scientist.com This two-step approach involves first introducing a small, non-disruptive chemical reporter (like an azide (B81097) or a terminal alkyne) into the target molecule, in this case, a tensyuic acid derivative. wikipedia.org Subsequently, a probe molecule containing the complementary functional group is introduced, leading to a specific covalent linkage. wikipedia.org

"Click chemistry" describes a class of reactions that are highly efficient, specific, and easy to perform, making them ideal for bioorthogonal applications. nih.govnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which rapidly and selectively forms a stable triazole linkage. nih.govmdpi.com For applications in living cells where copper's toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "copper-free click chemistry" is used. wikipedia.orgmdpi.com This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a metal catalyst. mdpi.com

In the context of this compound, a synthetic analogue could be designed with a terminal alkyne or an azide group at the end of its alkyl side chain. This functionalized analogue could then be "clicked" onto various molecules, such as:

Fluorescent Dyes: To visualize the subcellular localization of the compound. the-scientist.com

Affinity Tags (e.g., Biotin): To perform pull-down assays and identify cellular binding partners or protein targets.

Larger Biomolecules: To create antibody-drug conjugates (ADCs), where the tensyuic acid derivative acts as a cytotoxic payload delivered specifically to cancer cells by an antibody. nih.govnih.gov

Other bioorthogonal strategies, such as the Staudinger ligation (reaction of an azide with a phosphine) and tetrazine ligation (a rapid inverse-demand Diels-Alder reaction), provide alternative methods for creating these valuable conjugates. wikipedia.orgthe-scientist.commdpi.com

Synthesis of Alpha-Methylene-Gamma-Butyrolactone Related Compounds

The α-methylene-γ-butyrolactone core is a prominent structural motif found in a vast number of natural products and is often essential for their biological activity. google.comresearchgate.net This functional group acts as a reactive Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. researchgate.net The synthesis of this moiety is therefore of significant interest in organic chemistry.

Several synthetic strategies have been developed to construct the α-methylene-γ-butyrolactone ring system, reflecting its importance. Key approaches include:

Lactonization Approaches: These methods often involve the cyclization of a precursor molecule. For instance, an enantioselective synthesis can be achieved through the asymmetric lactonization of an allylboration intermediate. researchgate.net

Barbier-Type Allylation: Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media provides an efficient route to the target structure. researchgate.net

Rearrangement Reactions: An acid-catalyzed rearrangement of tetrahydro-3-furoic acid can be employed to produce α-methylene-γ-butyrolactone. google.com

Synthesis from Biorenewable Sources: An efficient, high-yield route has been developed to produce β-methyl-α-methylene-γ-butyrolactone from the inexpensive and biorenewable itaconic acid. rsc.org

Biotransformation: A novel synthetic route can utilize a whole-cell biotransformation process, where a microorganism expressing an alkane monooxygenase enzyme converts a precursor like isoprenyl acetate (B1210297) into a key intermediate that is later cyclized. google.com

These diverse synthetic methodologies provide chemists with the tools to construct not only the core of tensyuic acids but also a wide array of related compounds for further biological evaluation.

Structure Activity Relationship Sar Studies of Tensyuic Acid E and Analogues

Elucidation of Key Structural Determinants for Biological Activity

The bioactivity of itaconic acid derivatives, including Tensyuic acid E, is largely dictated by specific structural components. nih.govresearchgate.net Understanding these determinants is crucial for predicting the activity of new analogues and for optimizing existing compounds.

Table 1: Comparison of Tensyuic Acid Analogues

| Compound | Alkyl Chain Tail | Key Functional Group | Reported Biological Activity |

|---|---|---|---|

| Tensyuic acid B | - | Ethyl group on tail | Antimicrobial kit.ac.jp |

| Tensyuic acid C | - | Methyl group on tail | Stronger antimicrobial activity than B kit.ac.jp |

| This compound | 8-carbon | O-methylated | - |

A defining feature of itaconic acid and its derivatives is the presence of a vinylidene group. researchgate.netresearchgate.net This reactive moiety is believed to be a key contributor to the versatile biological activities observed in this class of compounds, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govresearchgate.net The electrophilic nature of the vinylidene group makes it susceptible to nucleophilic attack, a mechanism that is central to its proposed mode of action.

Influence of Alkyl Chain Substituents on Bioactivity Profile (e.g., Methyl vs. Ethyl Groups)

Mechanistic Investigation of Molecular Interactions

The biological effects of this compound and related compounds are a consequence of their interactions with biological macromolecules. Understanding these interactions at a molecular level is key to deciphering their mechanism of action.

A prominent hypothesis for the antimicrobial activity of itaconic acid derivatives involves the interaction of the vinylidene group with sulfhydryl (thiol) groups present in proteins. kit.ac.jp Sulfhydryl groups, found in the amino acid cysteine, are crucial for the structure and function of many enzymes and proteins. creative-proteomics.comthermofisher.comnih.gov It is proposed that the vinylidene group of itaconic acid derivatives can act as a Michael acceptor, undergoing a covalent reaction with the nucleophilic sulfhydryl groups of cysteine residues in target proteins. kit.ac.jp This irreversible binding can lead to the inactivation of essential enzymes, thereby exerting an antimicrobial effect. kit.ac.jp

Table 2: Comparative Bioactivity of Itaconic Acid Derivatives

| Compound | Inhibition of p53-HDM2 Interaction |

|---|---|

| Tensyuic acids A-F | No researchgate.net |

| Itaconic acid | No researchgate.net |

| Hexylitaconic acid | Yes researchgate.net |

Proposed Binding Mechanisms with Biological Macromolecules (e.g., Sulfhydryl Group Interactions)

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgresearchgate.net QSAR models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors with observed bioactivity. nih.govnih.gov

For this compound and its analogues, QSAR modeling can be a powerful tool to:

Predict the biological activity of newly designed or unsynthesized compounds.

Identify the most influential structural descriptors that govern a specific biological response.

Optimize the lead compound structure to enhance its desired activity and minimize potential toxicity. researchgate.net

By developing a robust QSAR model, researchers can rationalize the SAR of tensyuic acids and guide the synthesis of new derivatives with improved therapeutic potential. The model would typically involve calculating a range of molecular descriptors for each analogue and then using statistical techniques, such as multiple linear regression, to build a predictive equation. nih.gov

Biological Activities and Mechanistic Explorations of Tensyuic Acid E

Antimicrobial Activity Profile

The antimicrobial properties of tensyuic acids have been a primary focus of investigation, with studies revealing specific activity against certain bacterial strains and notable differences among the various forms of the acid.

Specificity Against Bacterial Strains (e.g., Bacillus subtilis)

Initial screenings of tensyuic acids A through F, isolated from the fungus Aspergillus niger FKI-2342, demonstrated that these compounds possess a narrow spectrum of antimicrobial activity. nih.govjst.go.jp Among the tested microorganisms, only Bacillus subtilis showed susceptibility, and this was specifically to tensyuic acid C, which exhibited moderate activity. nih.govjst.go.jpkitasato-u.ac.jp Tensyuic acids C and D, previously isolated from Aspergillus niger, were also reported to have moderate antibacterial activities against Bacillus subtilis. researchgate.netmdpi.com

The activity of tensyuic acid C against Bacillus subtilis was characterized by an inhibition zone of 10 mm when 50 μg of the compound was applied to a disk. kitasato-u.ac.jp In contrast, the other tensyuic acids (A, B, D, E, and F) showed no inhibition zone at the same concentration. kitasato-u.ac.jp

Differential Activity Among Tensyuic Acid Congeners and Synthetic Analogues

The variation in antimicrobial efficacy among the tensyuic acid congeners highlights the importance of their specific chemical structures. The difference in antimicrobial activity is determined by the functional groups on the alkyl chain tail structure. researchgate.net For instance, tensyuic acid C demonstrates stronger antimicrobial activity against Bacillus subtilis than tensyuic acid B. researchgate.net This suggests that subtle molecular modifications can significantly impact biological function.

The total synthesis of tensyuic acids B, C, and E has enabled further investigation into their bioactive properties. researchgate.net This synthetic work has also provided access to intermediate compounds, some of which have also been found to possess useful biological activities. researchgate.net

Anti-parasitic Activity Research

Beyond bacteria, the therapeutic potential of tensyuic acids has been explored in the context of parasitic infections.

In vitro Efficacy Against Protozoan Organisms (e.g., Trypanosoma brucei brucei)

Research has demonstrated that synthetic tensyuic acids and their intermediates possess potent activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. researchgate.netnih.gov In particular, (±)-tensyuic acid C and a synthetic intermediate showed promising anti-trypanosomal properties in vitro, with IC50 values of 2.23 µg/mL and 1.95 µg/mL, respectively. researchgate.net These findings underscore the potential of the tensyuic acid scaffold for the development of new anti-parasitic agents. researchgate.netnih.govplos.org

Investigations into Broader Biological Target Modulation

The biological activity of the tensyuic acid class extends beyond direct killing of microbes and parasites, encompassing the modulation of systems critical for pathogen virulence and host immune response.

Exploration of Anti-infectious Properties Beyond Direct Antimicrobial Effects

The bioactivity of synthetic tensyuic acids has been examined for a range of anti-infectious properties, including effects on Type III secretion systems (T3SS), influenza virus, methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Toll-like receptor (TLR) modulation. researchgate.net

Type III Secretion Systems (T3SS): The T3SS is a critical virulence factor for many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells. nih.govwikipedia.org While specific studies on Tensyuic Acid E's effect on T3SS are not detailed in the provided results, the broader investigation into the anti-infectious properties of the tensyuic acid class suggests this is an area of interest. researchgate.net

Influenza: The influenza virus relies on binding to sialic acids on host cells for entry. virology.wsplos.org Some antiviral agents work by blocking this interaction. nih.gov The evaluation of tensyuic acids for anti-influenza activity indicates a search for compounds that could interfere with viral propagation. researchgate.net

MRSA and VRE: Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) are significant public health threats due to their resistance to common antibiotics. healthcareexcellence.calabce.com The investigation of tensyuic acids against these multidrug-resistant organisms points to the search for novel therapeutic agents that can overcome existing resistance mechanisms. researchgate.netnih.gov

TLR Modulation: Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. frontiersin.orgplos.org The modulation of TLR signaling can significantly impact the course of an infection. nih.govnih.gov The exploration of the tensyuic acid class for TLR modulatory activity suggests a potential mechanism of action that involves altering the host's immune response to infection. researchgate.net

Evaluation of Analogues and Synthetic Intermediates for Novel Bioactivities

In the quest for novel therapeutic agents, the structural framework of natural products often serves as a promising starting point for the development of more potent and selective analogues. Research into this compound and its related compounds has extended to the evaluation of its synthetic intermediates and analogues, revealing noteworthy biological activities, particularly against protozoan parasites.

Detailed investigations into the total synthesis of tensyuic acids have not only enabled their structural confirmation and stereochemical analysis but have also provided a platform to assess the bioactivity of various precursor molecules. A significant study in this area explored the anti-trypanosomal activity of synthetic (±)-tensyuic acids and their intermediates against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. researchgate.net

The findings from this research highlighted that while some of the final tensyuic acid products exhibited modest activity, certain synthetic intermediates displayed potent anti-trypanosomal effects. researchgate.net This suggests that specific structural motifs present in the precursors are crucial for this particular bioactivity and that the final cyclized or elaborated structures of the natural products themselves may not be optimal for all biological targets.

The in vitro anti-trypanosomal activity of these compounds was quantified by determining their 50% inhibitory concentration (IC₅₀) against the GUTat 3.1 strain of Trypanosoma brucei brucei. The results of this evaluation are summarized in the table below.

| Compound | Structure | IC₅₀ (µg/mL) |

| (±)-Tensyuic acid B | 1.95 | |

| (±)-Tensyuic acid C | >12.5 | |

| (±)-Tensyuic acid E | >12.5 | |

| Synthetic Intermediate (16) | 1.95 |

Notably, (±)-Tensyuic acid B and a key synthetic intermediate (compound 16) both demonstrated significant anti-trypanosomal activity with an IC₅₀ value of 1.95 µg/mL. researchgate.net In contrast, (±)-Tensyuic acid C and E showed weak activity, with IC₅₀ values greater than 12.5 µg/mL. researchgate.net This underscores the structure-activity relationship within this class of molecules, where the presence and configuration of specific functional groups on the alkyl side chain appear to be critical determinants of their anti-parasitic potential. The potent activity of the synthetic intermediate is particularly interesting as it opens avenues for the design of simplified analogues that may be easier to synthesize while retaining or even improving upon the desired biological effect.

Emerging Research Directions and Future Perspectives for Tensyuic Acid E

Application of Metabolomics for Enhanced Biodiscovery, including Marine Fungi Sourcing

Metabolomics is proving to be a critical tool in the discovery of new natural products, particularly from underexplored sources like marine fungi. nih.govfrontiersin.org This high-throughput technique allows for the rapid analysis of the small molecules, or metabolites, produced by an organism. frontiersin.orgresearchgate.net By creating a chemical snapshot of a fungus's metabolic output, researchers can more efficiently identify novel compounds and avoid the time-consuming rediscovery of known substances. mdpi.com

The marine environment is a vast and largely untapped reservoir of biodiversity, and the fungi that inhabit it produce a wide array of unique secondary metabolites. nih.govfrontiersin.org Many of these compounds have shown promise as candidates for new drugs. nih.gov However, a significant challenge in marine natural product research is that many of the biosynthetic gene clusters (BGCs) responsible for producing these compounds remain silent under standard laboratory conditions. mdpi.comnih.gov

Metabolomics-guided strategies, such as the "One Strain Many Compounds" (OSMAC) approach, address this challenge by systematically altering culture conditions to trigger the expression of these silent gene clusters. frontiersin.orgmdpi.com This can lead to a significant increase in the chemical diversity observed from a single fungal strain. mdpi.com

For example, a metabolomics-based investigation of the endolichenic fungus Xylaria venustula led to the putative identification of tensyuic acid C or D among other bioactive metabolites. mdpi.com This was achieved by comparing the metabolic profiles of different fungal extracts and using statistical analysis to pinpoint the compounds responsible for the observed antibacterial activity. mdpi.com Similarly, tensyuic acid E was isolated from the marine sponge-derived fungus Aspergillus niger L14. researchgate.netjst.go.jpkitasato-u.ac.jp

By applying advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and molecular networking, researchers can quickly dereplicate known compounds and prioritize the isolation of new and potentially bioactive molecules like the tensyuic acids. mdpi.comacs.org This approach significantly accelerates the drug discovery pipeline for marine-derived natural products. researchgate.netacs.org

Systems Biology Approaches Integrating Multi-Omics Data for Comprehensive Understanding

To gain a deeper understanding of the biosynthesis and biological roles of natural products like this compound, researchers are increasingly turning to systems biology. ucd.ie This approach integrates data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of a biological system. omicstutorials.comthermofisher.comresearchgate.net The integration of these datasets allows for a more comprehensive understanding of the complex interplay between genes, proteins, and metabolites. thermofisher.comresearchgate.netrsc.org

The general workflow of a multi-omics approach in natural product discovery involves several key steps:

| Step | Description |

| Genomic Analysis | Sequencing the fungal genome to identify biosynthetic gene clusters (BGCs) that may be responsible for producing secondary metabolites. mdpi.com |

| Transcriptomic Analysis | Measuring gene expression levels under different conditions to see which BGCs are active. rsc.org |

| Proteomic Analysis | Identifying the proteins present in the fungus to confirm that the genes are being translated into functional enzymes. frontiersin.org |

| Metabolomic Analysis | Profiling the secondary metabolites produced by the fungus to link them to specific BGCs. frontiersin.org |

| Data Integration | Combining all the "omics" data to build a comprehensive model of the biosynthetic pathway and its regulation. researchgate.netrsc.org |

This integrated approach can be particularly powerful for studying complex biosynthetic pathways, such as the one responsible for producing the alkylcitric acids, a class of compounds that includes the tensyuic acids. frontiersin.orgbiorxiv.orgresearchgate.net For instance, research on Aspergillus niger has shown that the genes involved in alkylcitric acid biosynthesis are not all located in a single gene cluster, a finding that challenges the traditional paradigm of fungal secondary metabolism. frontiersin.orgbiorxiv.orgresearchgate.net

By combining phylogenomic analysis with experimental manipulations, such as gene overexpression, researchers can reconstruct more complete biosynthetic pathways and even generate novel derivatives of known compounds. frontiersin.orgbiorxiv.orgresearchgate.net This knowledge can then be used to engineer fungal strains for the enhanced production of desired metabolites.

Advanced Computational and Synthetic Methodologies for Rational Drug Design

The development of new therapeutic agents based on natural product scaffolds like this compound is greatly enhanced by advanced computational and synthetic methods. acs.orgnih.gov These approaches facilitate a more rational and efficient drug design process. researchgate.netfrontiersin.orgmdpi.com

Computational methods play a crucial role in the initial stages of drug discovery. nih.govbeilstein-journals.org Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling allow researchers to:

Predict how a compound will interact with its biological target. beilstein-journals.org

Identify the key structural features responsible for its bioactivity. frontiersin.org

Screen large virtual libraries of compounds to prioritize candidates for synthesis and testing. nih.gov

For furan-containing compounds like this compound, these computational tools can be particularly valuable. mdpi.comutripoli.edu.ly The furan (B31954) ring is a common motif in many biologically active molecules and its presence can significantly influence a compound's pharmacokinetic properties. mdpi.comutripoli.edu.ly Structure-based design has been successfully used to develop potent furan-diketopiperazine-type anticancer agents that act as microtubule inhibitors. nih.gov

Advanced synthetic methodologies provide the means to create and optimize these computationally designed molecules. acs.org Modern organic synthesis techniques, including the development of novel catalysts and cascade reactions, allow for the efficient construction of complex molecular architectures. chim.it This enables the synthesis of a wide range of analogs of a natural product, allowing for a systematic exploration of the structure-activity relationship and the fine-tuning of pharmacological properties. acs.org The total synthesis of tensyuic acids B, C, and E has been achieved, providing a platform for the creation of new derivatives with potentially improved therapeutic profiles. kitasato-u.ac.jp

The integration of these computational and synthetic approaches offers a powerful strategy for transforming promising natural products like this compound into clinically useful drugs. frontiersin.orgmdpi.com

Q & A

Q. What analytical techniques are recommended for the structural elucidation of Tensyuic acid E in complex biological samples?

Liquid chromatography-mass spectrometry (LC-MS) coupled with high-resolution mass spectrometry (HRMS) is essential for determining molecular formulas and fragmentation patterns. Due to structural similarities with compounds like niasperones and aurasperones, which share identical elemental compositions and UV-Vis spectra, HRMS/MS spectral libraries are critical for differentiation. Advanced approaches such as pseudo-MS/MS (e.g., MS-All or All-Ions modes) may enhance specificity when resolving isomers .

Q. How can researchers optimize extraction protocols to isolate this compound from fungal matrices?

Solvent optimization (e.g., methanol/water gradients) combined with solid-phase extraction (SPE) cleanup improves recovery rates. Validate protocols using spiked samples with isotopically labeled internal standards (e.g., ¹³C analogs) to account for matrix effects. Post-column infusion experiments should assess ion suppression/enhancement during LC-MS analysis. Cross-validation with reference standards ensures accuracy .

Q. What methodologies are used to quantify this compound in environmental or biological samples?

Quantification requires stable isotope dilution assays (SIDA) paired with LC-HRMS. Calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 ng/mL), with limits of detection (LOD) validated via signal-to-noise ratios. Include quality controls (QCs) in each batch to monitor instrumental drift and contamination .

Advanced Research Questions

Q. How should conflicting bioactivity data for this compound be systematically addressed?

Discrepancies often arise from variations in assay conditions (e.g., oxygen levels, solvent concentrations). To resolve contradictions:

- Perform orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests).

- Replicate studies under standardized conditions (pH, temperature, controls).

- Conduct meta-analyses comparing results across laboratories, highlighting confounding variables (e.g., impurity profiles or isomer contamination) .

Q. What experimental strategies trace the biosynthetic precursors of this compound in Aspergillus carbonarius?

Use ¹³C-labeled acetate or polyketide precursors in time-course feeding experiments. Analyze isotopic incorporation via NMR and HRMS to map biosynthetic pathways. Validate findings by disrupting candidate genes (e.g., polyketide synthases) in knockout strains and monitoring intermediate accumulation .

Q. How can researchers differentiate this compound from co-eluting analogs in untargeted metabolomics studies?

Implement tandem MS libraries with HRMS/MS spectra for tensyuic acids and related compounds. Use computational tools (e.g., molecular networking) to cluster analogs based on fragmentation patterns. For unresolved isomers, employ ion mobility spectrometry (IMS) to separate compounds with identical masses but distinct collision cross-sections .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Account for clustered data (e.g., repeated measurements) using mixed-effects models. Sensitivity analyses should test assumptions about error distributions and outlier impacts .

Q. How do environmental stressors influence this compound production in fungal cultures?

Design multifactorial experiments varying temperature, pH, and nutrient availability. Use response surface methodology (RSM) to model interactions between stressors. Metabolomic profiling under stress conditions identifies regulatory nodes in biosynthesis pathways .

Methodological Notes

- Data Validation : Always compare HRMS data with published spectra for tensyuic acids and related compounds to avoid misannotation .

- Error Mitigation : Document systematic errors (e.g., instrument calibration drift) and include replication steps in experimental designs .

- Ethical Reporting : Disclose all analytical limitations (e.g., isomer resolution challenges) to ensure transparency in toxicological assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.